N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1087788-45-1
VCID: VC11983369
InChI: InChI=1S/C11H10ClN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16)
SMILES: C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol

N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide

CAS No.: 1087788-45-1

Cat. No.: VC11983369

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide - 1087788-45-1

Specification

CAS No. 1087788-45-1
Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]imidazole-1-carboxamide
Standard InChI InChI=1S/C11H10ClN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16)
Standard InChI Key XOOSGTFXIGLDJV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl
Canonical SMILES C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

N-[(2-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide belongs to the imidazole carboxamide family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The 2-chlorophenylmethyl group is attached to the carboxamide nitrogen, while the imidazole ring remains unsubstituted at other positions . Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC11H10ClN3O\text{C}_{11}\text{H}_{10}\text{ClN}_{3}\text{O}
Molecular Weight235.67 g/mol
Density1.31 ± 0.1 g/cm³ (Predicted)
IUPAC NameN-[(2-chlorophenyl)methyl]imidazole-1-carboxamide
SMILES NotationC1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl
Hazard Identification (Xn)Harmful

The compound’s planar imidazole ring facilitates π-π stacking interactions with biological targets, while the electron-withdrawing chlorine atom on the phenyl group enhances stability and influences binding affinity . Its predicted density and molecular weight align with typical small-molecule drug candidates, suggesting favorable pharmacokinetic properties .

Synthesis and Analytical Characterization

While no direct synthesis protocol for N-[(2-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide is documented, analogous imidazole derivatives provide methodological guidance. For example, Bhor et al. (2024) synthesized N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide via a multi-step process involving:

  • Condensation: Reacting 2-methyl-5-nitroimidazole with chloroacetic acid in dimethyl sulfoxide/ethanol at 80°C.

  • Amidation: Treating the intermediate with 2-chloroaniline at 75°C to form the acetamide derivative .

Adapting this approach, the target compound could be synthesized by substituting chloroacetic acid with a carboxamide precursor and optimizing reaction conditions for benzyl group incorporation.

Spectral Characterization of Related Compounds

  • FTIR: Peaks at 1719 cm⁻¹ (C=O stretch) and 3313 cm⁻¹ (N-H stretch) confirm amide functionality in analogs .

  • ¹H NMR: Resonances at δ 2.4 (CH₃), δ 4.5–6.8 (CH₂), and δ 7.3–7.9 (aromatic protons) align with imidazole and substituted phenyl groups .

These techniques, applied to the target compound, would likely reveal similar spectral patterns, validating its structure.

Applications in Drug Discovery

N-[(2-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide serves as a critical intermediate in designing:

  • Antiepileptic Agents: By mimicking the pharmacophore of phenytoin, it could stabilize voltage-gated sodium channels .

  • Anticancer Therapeutics: Imidazole rings chelate metal ions in oncogenic proteins, while the chlorophenyl group may induce apoptosis .

Its molecular framework allows modular derivatization, enabling structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity .

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